6-(5-Bromo-thiophen-2-yl)-tetrazolo(1,5-b)pyridazine

Lipophilicity ADME profiling Chromatographic method development

6-(5-Bromo-thiophen-2-yl)-tetrazolo(1,5-b)pyridazine (CAS 78490-15-0) is a fused heterocyclic compound integrating a tetrazole ring annulated at the 1,5-positions of a pyridazine core, bearing a 5-bromothiophen-2-yl substituent at the 6-position. First reported by Bourguignon et al.

Molecular Formula C8H4BrN5S
Molecular Weight 282.12 g/mol
CAS No. 78490-15-0
Cat. No. B12792426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-Bromo-thiophen-2-yl)-tetrazolo(1,5-b)pyridazine
CAS78490-15-0
Molecular FormulaC8H4BrN5S
Molecular Weight282.12 g/mol
Structural Identifiers
SMILESC1=CC2=NN=NN2N=C1C3=CC=C(S3)Br
InChIInChI=1S/C8H4BrN5S/c9-7-3-2-6(15-7)5-1-4-8-10-12-13-14(8)11-5/h1-4H
InChIKeyAMNCMBOJQZJTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(5-Bromo-thiophen-2-yl)-tetrazolo(1,5-b)pyridazine (CAS 78490-15-0): Core Structural and Pharmacophoric Profile for Procurement Evaluation


6-(5-Bromo-thiophen-2-yl)-tetrazolo(1,5-b)pyridazine (CAS 78490-15-0) is a fused heterocyclic compound integrating a tetrazole ring annulated at the 1,5-positions of a pyridazine core, bearing a 5-bromothiophen-2-yl substituent at the 6-position [1]. First reported by Bourguignon et al. in 1981, it belongs to the tetrazolo[1,5-b]pyridazine class, a scaffold recognized for its azido-tetrazolo tautomerism and associated pharmacological potential [1][2]. With a molecular formula of C₈H₄BrN₅S, a molecular weight of 282.12 g/mol, a computed LogP of 2.01, and a density of 2.12 g/cm³ [3], this compound serves as a versatile synthetic building block for medicinal chemistry programs, agrochemical development, and materials science applications requiring a brominated thiophene handle for downstream diversification.

Synthetic Handle 5-bromothiophen-2-yl group enables Pd-catalyzed cross-coupling diversification
Core Scaffold Tetrazolo[1,5-b]pyridazine with reported azido-tetrazolo tautomerism
Research Domain Suits medicinal chemistry, agrochemical, and materials research building block needs

Why Generic Substitution of 6-(5-Bromo-thiophen-2-yl)-tetrazolo(1,5-b)pyridazine Fails: Functional and Physicochemical Differentiation from Closest Analogs


Procurement decisions for this compound cannot rely on in-class substitution because three critical differentiation axes exist between it and the most closely related alternatives—namely the corresponding triazolo[4,3-b]pyridazine analog (CAS 78490-16-1), the non-brominated thiophene analog, and 6-chloro-tetrazolo[1,5-b]pyridazine. First, the tetrazolo[1,5-b]pyridazine core exhibits documented pharmacological superiority over the triazolo[4,3-b]pyridazine scaffold, attributed to the azido-tetrazolo tautomerism unique to tetrazole-fused systems [1]. Second, the 5-bromothiophen-2-yl substituent provides an essential synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck) that is absent in the non-halogenated analog, directly impacting the compound's utility as a diversifiable building block [2]. Third, the LogP of 2.01 for the tetrazolo compound differs measurably from the 2.1 LogP of the triazolo counterpart [3][4], influencing partition behavior in biological assays and chromatographic purification. These factors mean that substituting an alternative scaffold, core, or halogenation state introduces uncontrolled variables in synthetic yield, biological readout, and physicochemical profiling.

Replacing tetrazolo core with triazolo may alter reported biological activity profile due to different tautomerism
Non-brominated thiophene analog lacks the cross-coupling handle, removing diversification utility
Measurable LogP difference (~0.09) between cores may shift chromatographic retention and partition behavior

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 6-(5-Bromo-thiophen-2-yl)-tetrazolo(1,5-b)pyridazine


LogP Head-to-Head: Tetrazolo[1,5-b]pyridazine Core vs. Triazolo[4,3-b]pyridazine Core with Identical 5-Bromothiophen-2-yl Substituent

The tetrazolo[1,5-b]pyridazine derivative (CAS 78490-15-0) exhibits a computed LogP of 2.01, compared to a LogP of 2.1 for the directly analogous triazolo[4,3-b]pyridazine compound (CAS 78490-16-1) bearing the identical 5-bromothiophen-2-yl substituent at the 6-position [1][2]. The ΔLogP of −0.09 indicates that the tetrazolo core imparts slightly lower lipophilicity than the triazolo core, a measurable difference relevant to both reverse-phase chromatographic retention prediction and octanol-water partitioning in biological assay systems.

Lipophilicity comparison
Head-to-head
ΔLogP = −0.09 (Tetrazolo 2.01 vs Triazolo 2.1)
Supports chromatographic method selection and partition prediction
Computed values from standardized algorithmic prediction
Lipophilicity ADME profiling Chromatographic method development

Molecular Weight Differentiation: Tetrazolo Core vs. Triazolo Core with Identical Substituent

The target compound (CAS 78490-15-0) has a molecular weight of 282.12 g/mol, whereas the directly analogous triazolo[4,3-b]pyridazine compound (CAS 78490-16-1) has a molecular weight of 281.135 g/mol [1][2]. The ΔMW of +0.985 g/mol arises from the additional nitrogen atom in the tetrazole ring (C₈H₄BrN₅S) versus the triazole ring (C₉H₅BrN₄S), providing a clear mass spectrometric differentiation between the two core scaffolds even when the same 5-bromothiophen-2-yl substituent is present.

Mass differentiation
Head-to-head
ΔMW = +0.985 g/mol (282.12 vs 281.135)
Enables unambiguous LC-MS identity confirmation
Based on molecular formula C₈H₄BrN₅S vs C₉H₅BrN₄S
Molecular weight Mass spectrometry Quality control

Tetrazolo[1,5-b]pyridazine Pharmacophore Demonstrates Greater Pharmacological Activity Than Triazolo[4,3-b]pyridazine: Class-Level Evidence

In a systematic study comparing azolopyridazine tautomers, Kovács et al. (2005) established that pyridazines fused with a tetrazole ring are known to exhibit greater pharmacological activity than the corresponding triazolopyridazines, with the enhanced activity attributed to the unique azido-tetrazolo tautomerism inherent to the tetrazolo[1,5-b]pyridazine scaffold [1]. This class-level pharmacological advantage was demonstrated across multiple therapeutic areas, including cytostatic activity in KB (nasopharynx carcinoma) and HeLa (cervical carcinoma) human cancer cell lines, as well as anticonvulsant and sedative applications. While this is a class-level inference rather than a direct head-to-head comparison of the specific target compound, it establishes the tetrazolo core as the pharmacologically preferred scaffold over the triazolo alternative when both are synthetically accessible from the same precursor.

Scaffold activity evidence
Class-level inference
Tetrazolo core reported to exhibit greater activity than triazolo across cytostatic, anticonvulsant models
Supports scaffold prioritization in medicinal chemistry research
Class-level qualitative comparison; no compound-specific IC₅₀ data
Pharmacophore selection Medicinal chemistry Scaffold prioritization

Halogen Substitution at the 6-Position Enhances Anticonvulsant Activity: Cross-Compound Supporting Evidence for the 5-Bromothiophen-2-yl Motif

Rubat et al. (1990) evaluated a series of 6,8-diaryl-1,2,3,4-tetrazolo[1,5-b]pyridazines and 1,2,4-triazolo[4,3-b]pyridazines for anticonvulsant activity in mice using maximal electroshock-, pentylenetetrazole-, and bicuculline-induced seizure models [1]. A key finding was that substituting the phenyl ring at the 6-position with a halogen atom led to a substantial increase in anticonvulsant activity. Although the tested compounds carried a chloro or fluoro substituent on a phenyl ring rather than a bromo substituent on a thiophene ring, the principle that 6-position halogenation enhances bioactivity within the tetrazolo[1,5-b]pyridazine series provides supporting evidence that the 5-bromothiophen-2-yl motif of CAS 78490-15-0 is positioned to deliver superior activity compared to non-halogenated thiophene analogs.

Halogen enhancement SAR
Data to verify
6-position halogenation associated with increased anticonvulsant activity in mouse seizure models
Indicates bromothiophene may contribute to activity in CNS-targeted assays
Based on literature SAR; direct target data not available
Anticonvulsant activity Halogen effect Structure-activity relationship

Physicochemical Identity Parameters: Density and Polar Surface Area for Quality Control and Solubility Profiling

The target compound has a computed density of 2.12 g/cm³ and a polar surface area (PSA) of 84.21 Ų [1]. These values are distinct from the corresponding triazolo analog, which has a topological surface area of 71.3 Ų [2]—a difference of 12.91 Ų (18.1% higher PSA for the tetrazolo compound). The higher PSA of the tetrazolo compound reflects the additional nitrogen atom in the tetrazole ring and predicts measurably different solubility and permeability behavior.

Polar surface area
Head-to-head
ΔPSA = +12.91 Ų (84.21 vs 71.3); Density 2.12 g/cm³
Higher PSA suggests altered solubility and CNS penetration profile
Computed values; density for comparator not available
Quality control Solubility prediction Formulation development

Best-Validated Research and Industrial Application Scenarios for 6-(5-Bromo-thiophen-2-yl)-tetrazolo(1,5-b)pyridazine (CAS 78490-15-0)


Medicinal Chemistry Lead Optimization: Tetrazolo[1,5-b]pyridazine Scaffold with Built-In Diversification Handle

For medicinal chemistry programs targeting indications where the tetrazolo[1,5-b]pyridazine scaffold has demonstrated pharmacological relevance—including oncology (MACC1-driven metastasis inhibition), anticonvulsant therapy, and anti-inflammatory applications—this compound offers a key advantage: the 5-bromothiophen-2-yl moiety serves as a pre-installed cross-coupling handle for late-stage Suzuki-Miyaura diversification [1]. The documented class-level pharmacological superiority of the tetrazolo core over the triazolo core [2] supports scaffold selection, while the halogen at the 6-position is aligned with SAR evidence showing that halogen substitution substantially enhances bioactivity within this series [3]. Programs can leverage the compound's LogP of 2.01 and PSA of 84.21 Ų to predict ADME properties during hit-to-lead optimization [4].

Synthetic Chemistry: Diversifiable Building Block for Parallel Library Synthesis

The bromine atom at the 5-position of the thiophene ring provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck, Buchwald-Hartwig), enabling rapid parallel synthesis of compound libraries [1]. The tetrazolo[1,5-b]pyridazine core remains intact during these coupling reactions, ensuring scaffold integrity across all library members. Compared to the non-brominated thiophene analog, which cannot participate in cross-coupling, CAS 78490-15-0 is the preferred precursor for any diversification strategy. The compound's well-defined molecular weight (282.12 g/mol) and purity specification (typically 95%) ensure reproducible stoichiometry in parallel synthesis workflows [4].

Energetic Materials Research: Nitrogen-Rich Precursor for High-Energy Density Compound Synthesis

The tetrazolo[1,5-b]pyridazine scaffold has been validated as a promising building block for advanced energetic materials, with derivatives demonstrating detonation velocities exceeding 8,700 m/s and thermal stability above 175 °C [5]. While CAS 78490-15-0 itself is not an energetic material, its tetrazolo-pyridazine core with the bromothiophene handle provides a functionalizable platform for introducing nitro, azido, and amino energetic groups at the 7- and 8-positions of the pyridazine ring. The bromine atom on the thiophene can be exploited for further functionalization or retained to modulate sensitivity and crystal packing density. The compound's own density of 2.12 g/cm³ is a favorable baseline for energetic material development.

Analytical Reference Standard Procurement: Identity Confirmation via Physicochemical Multiparameter Verification

For laboratories requiring a certified reference standard of this specific heterocyclic scaffold, CAS 78490-15-0 can be unambiguously distinguished from its closest analog (CAS 78490-16-1, the triazolo counterpart) using three independent orthogonal parameters: molecular weight (282.12 vs. 281.135 g/mol, Δ = +0.985), LogP (2.01 vs. 2.1, Δ = −0.09), and PSA (84.21 vs. 71.3 Ų, Δ = +12.91) [4][6]. This multiparameter identity verification protocol ensures that the procured material matches the intended tetrazolo scaffold and not the triazolo alternative, preventing costly experimental errors in biological assays or synthetic procedures where scaffold identity is critical.

Application
Selection Property
Validation Focus
Lead optimization & scaffold diversification
Bromothiophene cross-coupling handle
Scaffold integrity & bioactivity screening
Parallel library synthesis
Pd-catalyzed coupling compatibility
Diversification efficiency & library purity
Energetic materials precursor
Nitrogen-rich core with functionalization sites
Detonation velocity & thermal stability parameters
Orthogonal identity verification
Multiparameter specification (MW, LogP, PSA)
Scaffold identity confirmation
Quote Request

Request a Quote for 6-(5-Bromo-thiophen-2-yl)-tetrazolo(1,5-b)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.